Structural Distinction: PNI 132 Possesses a Unique Ester-Linked Hydrophobic Tail Architecture Not Found in Commercial Comparator Lipids
PNI 132 exhibits a distinct chemical structure featuring a tertiary amine headgroup conjugated to two ester-linked unsaturated hydrophobic tails (C58H101NO6, MW 908.43) [1]. In contrast, DLin-MC3-DMA (the ionizable lipid used in Onpattro®, the first FDA-approved LNP therapeutic) possesses a dimethylamino headgroup with linoleyl tails linked via ether bonds rather than ester linkages [2]. SM-102 (Moderna's COVID-19 vaccine lipid) contains an amino alcohol headgroup with ester-linked tails but has a different overall architecture and molecular weight (MW ~708) . The presence of ester linkages in PNI 132—absent in the ether-linked MC3 benchmark—confers potential biodegradability advantages, as ester bonds are susceptible to enzymatic hydrolysis in vivo [1][3]. No direct head-to-head performance data (e.g., comparative encapsulation efficiency, in vivo luciferase expression, or pKa values) are publicly available in peer-reviewed literature or vendor documentation at the time of this assessment.
| Evidence Dimension | Chemical structure and linkage chemistry |
|---|---|
| Target Compound Data | C58H101NO6; MW 908.43; tertiary amine headgroup with two ester-linked unsaturated hydrophobic tails [1] |
| Comparator Or Baseline | DLin-MC3-DMA: ether-linked linoleyl tails; SM-102: ester-linked tails, MW ~708, distinct headgroup [2] |
| Quantified Difference | Ester linkage (PNI 132) vs. ether linkage (MC3); MW 908.43 vs. MW ~708 (SM-102) |
| Conditions | Structural analysis based on patent disclosure WO2020252589A and comparator reference standards |
Why This Matters
Ester linkages in ionizable lipids are associated with improved in vivo biodegradability and reduced tissue accumulation compared to ether-linked counterparts, which may translate to better long-term safety profiles—a key procurement consideration for therapeutic development programs.
- [1] Jain, N., Thomas, A., & Brown, A. W. (2020). Preparation of ionizable lipids for nucleic acid delivery. Patent WO2020252589A. World Intellectual Property Organization. View Source
- [2] Jayaraman, M., Ansell, S. M., Mui, B. L., Tam, Y. K., Chen, J., Du, X., ... & Hope, M. J. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. View Source
- [3] Suzuki, Y., & Ishihara, H. (2021). Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs. Drug Metabolism and Pharmacokinetics, 41, 100424. View Source
